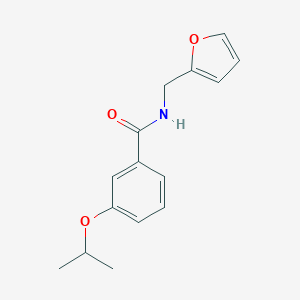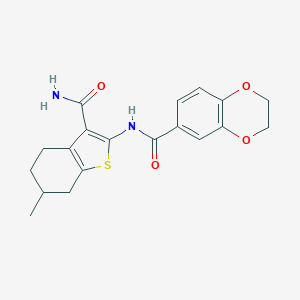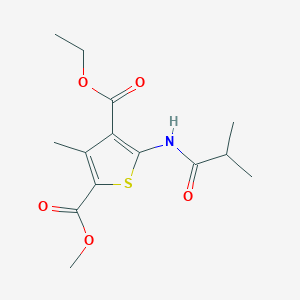![molecular formula C23H25N3O4 B250846 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B250846.png)
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate is a complex organic compound with a unique structure that combines benzofuran, piperazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, often using ethyl piperazine as a starting material.
Coupling with Benzoate: The final step involves coupling the benzofuran and piperazine derivatives with methyl 4-aminobenzoate under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzofuran ring can lead to the formation of alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, Methyl 3-[(1-benzofuran
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H25N3O4/c1-3-25-10-12-26(13-11-25)19-9-8-17(23(28)29-2)14-18(19)24-22(27)21-15-16-6-4-5-7-20(16)30-21/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,27) |
InChI Key |
UYMHVLPCDVTYQH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B250763.png)
![5-nitro-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B250765.png)
![N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250768.png)
![N-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250771.png)
![3,5-dichloro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B250774.png)

![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250777.png)
![4-isobutoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250778.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250779.png)


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B250783.png)
![3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250785.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250787.png)
